molecular formula C12H14O B13994364 4-Phenylhex-5-en-2-one CAS No. 50552-30-2

4-Phenylhex-5-en-2-one

Cat. No.: B13994364
CAS No.: 50552-30-2
M. Wt: 174.24 g/mol
InChI Key: FVXSOKFSQCKZDF-UHFFFAOYSA-N
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Description

4-Phenylhex-5-en-2-one is an organic compound with the molecular formula C12H14O. It is characterized by a phenyl group attached to a hexenone backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenylhex-5-en-2-one can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with hex-5-en-2-one in the presence of a palladium catalyst. This method typically requires a solvent such as tetrahydrofuran and a base like potassium carbonate .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalysts and automated systems helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Phenylhex-5-en-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, saturated ketones, imines, and ethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Phenylhex-5-en-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is utilized in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

4-Phenylhex-5-en-2-one can be compared with other similar compounds such as 4-phenylhex-4-en-2-one and 4-phenylhex-3-en-2-one. These compounds share a similar phenyl group attached to a hexenone backbone but differ in the position of the double bond. The unique positioning of the double bond in this compound contributes to its distinct chemical properties and reactivity .

Comparison with Similar Compounds

Properties

CAS No.

50552-30-2

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

4-phenylhex-5-en-2-one

InChI

InChI=1S/C12H14O/c1-3-11(9-10(2)13)12-7-5-4-6-8-12/h3-8,11H,1,9H2,2H3

InChI Key

FVXSOKFSQCKZDF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C=C)C1=CC=CC=C1

Origin of Product

United States

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